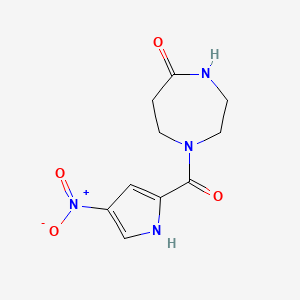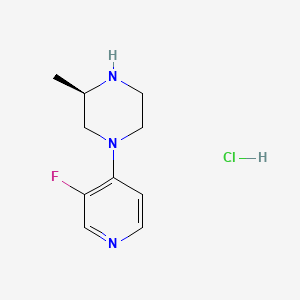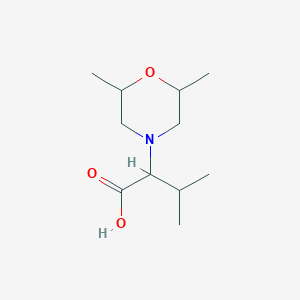![molecular formula C34H28Cl2O6 B14903197 (4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and tetrahydrofuran-3-yl oxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of dichloro groups through halogenation reactions. Subsequent steps involve the attachment of tetrahydrofuran-3-yl oxyphenyl groups via etherification reactions. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions include oxidized biphenyl derivatives, reduced hydro compounds, and substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) involves its interaction with specific molecular targets. The compound’s biphenyl core and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- (4,4’-Dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-methoxyphenyl)methanone)
Uniqueness
The uniqueness of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) lies in its specific functional groups and stereochemistry. The presence of tetrahydrofuran-3-yl oxyphenyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C34H28Cl2O6 |
|---|---|
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
[2-chloro-5-[4-chloro-3-[4-[(3S)-oxolan-3-yl]oxybenzoyl]phenyl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C34H28Cl2O6/c35-31-11-5-23(17-29(31)33(37)21-1-7-25(8-2-21)41-27-13-15-39-19-27)24-6-12-32(36)30(18-24)34(38)22-3-9-26(10-4-22)42-28-14-16-40-20-28/h1-12,17-18,27-28H,13-16,19-20H2/t27-,28-/m0/s1 |
Clé InChI |
CPNHKRIPPKDQJZ-NSOVKSMOSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)OC6CCOC6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


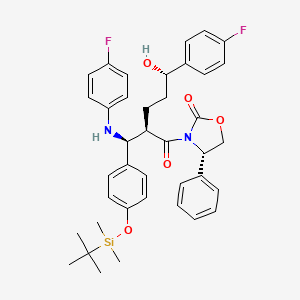

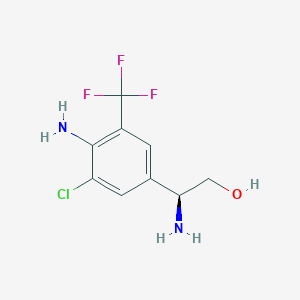
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

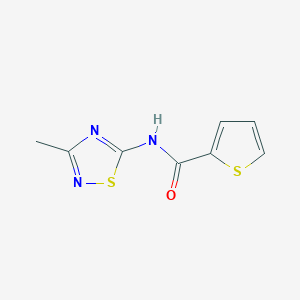
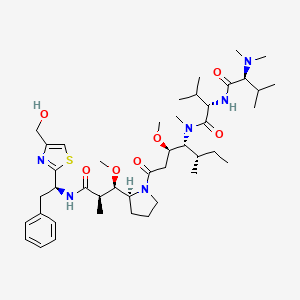
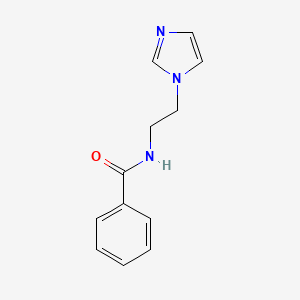
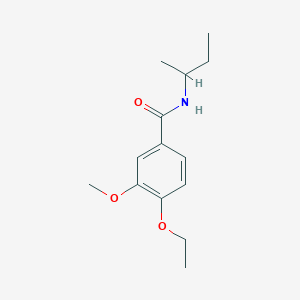
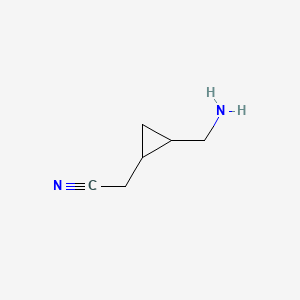
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
